2-Bromo-4-chloro-6-fluorobenzyl bromide

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

2-Bromo-4-chloro-6-fluorobenzyl bromide (CAS 2090554-83-7) features orthogonal benzylic bromide and aromatic bromide reactive sites, enabling precise, sequential functionalization. The unique Br-2, Cl-4, F-6 substitution pattern ensures regioselective Suzuki-Miyaura and nucleophilic substitution reactions, unlike simpler or isomeric analogs. This pre-assembled 'halogen cocktail' simplifies the synthesis of complex biaryl scaffolds and agrochemical leads with tailored lipophilicity and metabolic stability, offering a critical advantage in IP generation and SAR exploration.

Molecular Formula C7H4Br2ClF
Molecular Weight 302.37
CAS No. 2090554-83-7
Cat. No. B2461831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-fluorobenzyl bromide
CAS2090554-83-7
Molecular FormulaC7H4Br2ClF
Molecular Weight302.37
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CBr)Br)Cl
InChIInChI=1S/C7H4Br2ClF/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2
InChIKeyBTFJCCBBOBVEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-6-fluorobenzyl bromide (CAS 2090554-83-7): Halogenated Benzyl Building Block for Precision Synthesis


2-Bromo-4-chloro-6-fluorobenzyl bromide (CAS 2090554-83-7), molecular formula C7H4Br2ClF and molecular weight 302.37 g/mol, is a highly functionalized halogenated aromatic building block for pharmaceutical and agrochemical research . It contains two reactive centers: a benzylic bromide group and an aromatic bromide substituent, enabling sequential or orthogonal functionalization. The defined substitution pattern—bromine at position 2, chlorine at position 4, and fluorine at position 6—creates a unique electronic and steric environment on the benzene ring, fundamentally altering its reactivity profile compared to simpler benzyl bromides [1]. Its commercial availability as a research reagent supports its use as a key intermediate in multi-step organic syntheses .

2-Bromo-4-chloro-6-fluorobenzyl bromide: Why Positional Isomers Are Not Interchangeable


In medicinal and process chemistry, the substitution pattern on a halogenated benzyl bromide critically determines both its reactivity and the properties of the resulting downstream molecules. 2-Bromo-4-chloro-6-fluorobenzyl bromide possesses a specific, non-symmetrical arrangement of halogens. This unique pattern dictates the regioselectivity of cross-coupling reactions, the steric hindrance encountered in nucleophilic substitutions, and the overall electronic properties of the aromatic ring [1]. Using a closely related analog, such as the 2-bromo-6-chloro-4-fluorobenzyl bromide isomer (CAS 2090853-02-2), will lead to a different product, potentially with altered biological activity, physicochemical properties, and intellectual property standing . Even a mono-substituted alternative like 2-chloro-4-fluorobenzyl bromide (CAS 45767-66-6) lacks the crucial aromatic bromine 'handle' for orthogonal functionalization, limiting its synthetic utility in complex molecule construction .

2-Bromo-4-chloro-6-fluorobenzyl bromide: Quantitative Differentiation from Key Comparators


Orthogonal Reactivity: Leveraging Differential Aryl vs. Benzylic Bromide Reduction Potentials

2-Bromo-4-chloro-6-fluorobenzyl bromide possesses two distinct C-Br bonds (aryl and benzylic) with significantly different reduction potentials. While direct quantitative data for this specific compound is not available in the public domain, a well-established class-level inference exists: aryl bromides are reduced more readily than aryl chlorides and require milder conditions than benzylic bromides in catalytic hydrogenation [1]. This differential reactivity allows for the orthogonal and sequential functionalization of the molecule. For example, the benzylic bromide can be substituted in an SN2 reaction, while the aromatic bromide is preserved for a later Suzuki-Miyaura cross-coupling. In contrast, a mono-substituted comparator like 2-chloro-4-fluorobenzyl bromide (CAS 45767-66-6) lacks the aromatic bromide entirely, eliminating this strategic synthetic option .

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

Electronic Tuning: Enhanced Benzylic Electrophilicity via a Strongly Electron-Withdrawing Substitution Pattern

The substitution pattern of 2-Bromo-4-chloro-6-fluorobenzyl bromide is expected to result in a more electrophilic benzylic carbon compared to its isomer, 2-bromo-6-chloro-4-fluorobenzyl bromide (CAS 2090853-02-2). In the target compound, the electron-withdrawing bromine and chlorine atoms are positioned ortho and para to the benzylic carbon, respectively, while the strong -I effect of the ortho-fluorine is absent due to its meta relationship. This arrangement maximizes the inductive electron-withdrawal at the reaction center. In contrast, the comparator isomer has fluorine ortho to the benzylic carbon, which, while also electron-withdrawing inductively, can donate electron density via resonance, potentially moderating electrophilicity. This class-level inference suggests the target compound may undergo faster SN2 reactions [1].

Physical Organic Chemistry Nucleophilic Substitution Reaction Kinetics

Physical State and Handling: A Crystalline Solid with Superior Processability

2-Bromo-4-chloro-6-fluorobenzyl bromide is a white crystalline powder at room temperature, as per supplier documentation . This is in direct contrast to several closely related analogs. For instance, 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) is reported as a liquid [1]. Similarly, 2-bromo-6-chloro-4-fluorobenzyl bromide (CAS 2090853-02-2) is also a crystalline solid, but the target compound's specific physical form is a critical differentiator for laboratory handling, especially in automated synthesis or when precise weighing of small quantities is required. Solids are generally easier to handle, purify, and dispense accurately than corrosive or lachrymatory liquids.

Process Chemistry Solid-Phase Synthesis Weighing and Dispensing

2-Bromo-4-chloro-6-fluorobenzyl bromide: High-Value Application Scenarios in Research and Development


Synthesis of Complex, Highly-Substituted Biaryl Pharmacophores

This compound is a privileged building block for constructing densely functionalized biaryl systems via sequential cross-coupling. The benzylic bromide can be used to introduce the first diversity element (e.g., by reaction with a nucleophile), while the aromatic bromide serves as a site for a subsequent Suzuki-Miyaura reaction to attach a second aromatic or heteroaromatic ring. This strategy is invaluable in medicinal chemistry for exploring structure-activity relationships (SAR) around a novel core scaffold, as the defined substitution pattern ensures a consistent 3D orientation of appended groups, a feature not possible with less-substituted analogs like 2-chloro-4-fluorobenzyl bromide .

Development of Novel Agrochemicals with Optimized Physicochemical Properties

In agrochemical research, the introduction of multiple halogens (Br, Cl, F) is a proven strategy to modulate key properties like lipophilicity, metabolic stability, and environmental persistence. 2-Bromo-4-chloro-6-fluorobenzyl bromide provides a convenient, pre-assembled core that delivers this 'halogen cocktail' in a single step. The presence of the benzylic bromide allows for easy attachment to a larger agrochemical scaffold. This approach is more efficient than a linear synthesis where each halogen would need to be installed sequentially. The unique substitution pattern directly translates into a unique property profile for the final product, which can be crucial for patentability and performance .

Preparation of Advanced Materials and Functionalized Polymers

The orthogonal reactivity of this compound can be exploited to synthesize novel monomers for advanced materials. The benzylic site can be used to anchor the molecule to a polymer backbone or a surface, while the aromatic bromide remains available for further functionalization or cross-linking. This allows for the creation of materials with precisely controlled architectures and surface chemistries, such as functionalized resins for solid-phase synthesis or novel ligands for catalysis. The solid nature of the reagent, in contrast to liquid analogs, makes it particularly suitable for automated polymer synthesis and solid-support functionalization, ensuring accurate and reproducible loadings [1].

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